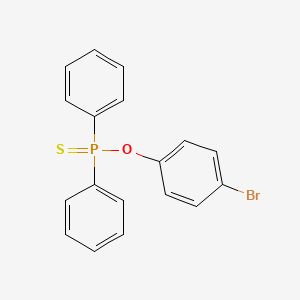
(4-Bromophenoxy)(diphenyl)thioxophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenoxy)(diphenyl)thioxophosphorane is an organophosphorus compound characterized by the presence of a bromophenoxy group, two phenyl groups, and a thioxophosphorane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenoxy)(diphenyl)thioxophosphorane typically involves the reaction of 4-bromophenol with diphenylphosphine sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioxophosphorane group. A common method involves the use of a base, such as triethylamine, to deprotonate the phenol, followed by the addition of diphenylphosphine sulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenoxy)(diphenyl)thioxophosphorane undergoes various chemical reactions, including:
Oxidation: The thioxophosphorane group can be oxidized to form the corresponding phosphine oxide.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of (4-Bromophenoxy)(diphenyl)phosphine oxide.
Reduction: Formation of (4-Phenoxy)(diphenyl)thioxophosphorane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
(4-Bromophenoxy)(diphenyl)thioxophosphorane has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-Bromophenoxy)(diphenyl)thioxophosphorane involves its interaction with molecular targets through its thioxophosphorane group. This group can form strong bonds with nucleophiles, leading to the formation of stable complexes. The bromophenoxy group can also participate in various chemical reactions, enhancing the compound’s reactivity and versatility.
Molecular Targets and Pathways:
Nucleophilic Attack: The thioxophosphorane group is susceptible to nucleophilic attack, leading to the formation of phosphine oxide derivatives.
Electrophilic Substitution:
Comparison with Similar Compounds
(4-Bromophenoxy)(diphenyl)thioxophosphorane can be compared with other similar compounds, such as:
(4-Bromophenoxy)(diphenyl)phosphine oxide: Similar structure but with an oxidized phosphorus center.
(4-Phenoxy)(diphenyl)thioxophosphorane: Lacks the bromine atom, resulting in different reactivity.
(4-Bromophenoxy)(tert-butyldimethylsilane): Contains a silicon atom instead of phosphorus, leading to different chemical properties.
Properties
Molecular Formula |
C18H14BrOPS |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(4-bromophenoxy)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H14BrOPS/c19-15-11-13-16(14-12-15)20-21(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
PCFIDKLRJSDJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















